(D-Trp2,7,9)-substance P is an analogue of substance P, a neuropeptide known for its role as a neurotransmitter and neuromodulator. Substance P is part of the tachykinin family and consists of eleven amino acid residues. This specific analogue has been studied for its antagonist activity against the neurokinin receptors, particularly in the context of pain and inflammatory responses. It is synthesized from a polyprotein precursor through alternative splicing and plays a significant role in various physiological processes, including pain perception and neurogenic inflammation .
(D-Trp2,7,9)-substance P is derived from substance P, which is primarily produced in the brain and spinal cord. It is released from sensory nerve terminals and is involved in transmitting pain signals and mediating inflammatory responses . The analogue was developed to explore its potential as a therapeutic agent by modifying specific amino acid residues to alter its receptor binding properties.
The synthesis of (D-Trp2,7,9)-substance P typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
The molecular structure of (D-Trp2,7,9)-substance P can be represented as follows:
The structural modifications impart unique properties that influence its interaction with neurokinin receptors. The incorporation of D-amino acids typically enhances resistance to enzymatic degradation while maintaining receptor binding capabilities .
(D-Trp2,7,9)-substance P primarily engages in receptor-mediated interactions rather than traditional chemical reactions. Its mechanism involves binding to neurokinin receptors.
The mechanism of action for (D-Trp2,7,9)-substance P involves competitive inhibition at neurokinin receptors:
Research has shown that while (D-Trp2,7,9)-substance P does not completely block substance P activity, it can alter receptor signaling dynamics in specific experimental setups .
Studies indicate that modifications such as those present in (D-Trp2,7,9)-substance P can significantly affect pharmacokinetic properties while retaining biological activity .
(D-Trp2,7,9)-substance P has potential applications in:
The development of metabolically stable substance P (SP) analogues emerged as a critical focus in neuropeptide research during the late 1970s and 1980s. Native SP (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) demonstrated susceptibility to rapid enzymatic degradation by endopeptidases and aminopeptidases, particularly at positions 2, 7, and 9 where tryptophan and phenylalanine residues served as cleavage sites [7]. This instability limited its utility in probing tachykinin receptor functions in vivo. Early structure-activity relationship (SAR) studies revealed that D-amino acid substitutions at these vulnerable positions conferred resistance to proteolysis while modulating receptor binding affinity. (D-Trp²,⁷,⁹)-SP (also designated AP-2) was synthesized as part of a systematic effort to create peptide-based tachykinin antagonists [2] [5].
Initial pharmacological characterization demonstrated its paradoxical properties: While designed as a competitive antagonist, (D-Trp²,⁷,⁹)-SP exhibited partial agonist activity in certain smooth muscle preparations due to residual receptor activation capacity [5]. Nevertheless, it established critical proof-of-concept that SP receptor modulation was achievable through strategic residue substitutions. This analogue significantly influenced subsequent antagonist development, including the clinically explored Spantide ([D-Arg¹,D-Trp⁷,⁹,Leu¹¹]-SP) [2]. A key limitation emerged through in vivo studies in rabbit ear and guinea pig ileum models, where (D-Trp²,⁷,⁹)-SP triggered dose-dependent histamine release – a non-specific effect unrelated to tachykinin receptor blockade [2]. This underscored the challenge of achieving selectivity with early peptide antagonists.
Table 1: Key Early Substance P Analogues and Their Properties
Compound | Modifications | Primary Action | Key Limitations |
---|---|---|---|
Native Substance P | None | Full agonist | Enzymatic degradation |
(D-Trp²,⁷,⁹)-SP (AP-2) | D-Trp at positions 2,7,9 | Partial agonist/antagonist | Histamine release, residual agonist activity |
Spantide | D-Arg¹,D-Trp⁷,⁹,Leu¹¹ | Antagonist | Local irritation, mast cell degranulation |
[D-Pro²,D-Trp⁷,⁹]-SP | D-Pro²,D-Trp⁷,⁹ | Antagonist | Species-specific efficacy |
The incorporation of D-amino acids at specific positions in (D-Trp²,⁷,⁹)-SP served three interconnected biochemical objectives:
The substitution of L-Trp with D-Trp at positions 2, 7, and 9 introduced steric constraints that altered the peptide's secondary structure. Molecular modeling studies suggested that these substitutions disrupted the α-helical propensity of the C-terminal region (critical for NK1 receptor activation) while minimally affecting the N-terminal message domain required for receptor docking [6]. This conformational bias reduced efficacy at the NK1 receptor (primary SP target) while differentially affecting binding to NK2 and NK3 subtypes. Radioligand binding assays confirmed this selectivity profile:
Table 2: Receptor Affinity Profile of (D-Trp²,⁷,⁹)-Substance P
Receptor Subtype | Ki Value (μM) | Relative Selectivity vs. SP | Functional Consequence |
---|---|---|---|
NK1R | 1.0 | 100-fold reduction | Competitive antagonism |
NK2R | 1.3 | 80-fold reduction | Weak partial agonism in gut |
NK3R | ~9.0 | >500-fold reduction | Negligible activity |
Data derived from radioligand displacement studies using membrane preparations [1]
Tachykinin receptors belong to the class I GPCR family and require specific ligand-receptor interactions for G-protein coupling. Native SP's Gln⁶-Phe⁷-Phe⁸ segment undergoes conformational rearrangement to activate intracellular signaling. D-Trp substitutions at positions 7 and 9 introduced steric clashes that impaired:
Functional assays in isolated tissue preparations confirmed this impairment: (D-Trp²,⁷,⁹)-SP produced rightward shifts in SP concentration-response curves without suppressing maximum response – indicative of competitive antagonism [5]. Interestingly, in tissues with high receptor density, it exhibited low-intrinsic efficacy agonism, suggesting context-dependent receptor reserve influences its activity [2].
The D-amino acid substitutions conferred profound metabolic stability against:
This extended in vivo half-life enabled its use in chronic infusion studies (e.g., 12 μmol/L infusion in rabbit ear model), revealing tachykinin-independent effects like nociceptor stimulation – a valuable lesson for future antagonist design [2]. Nevertheless, (D-Trp²,⁷,⁹)-SP established that strategic D-amino acid incorporation represents a viable path toward metabolically stable, receptor-subtype-selective peptidic neuromodulators.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9